(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide (E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide
Brand Name: Vulcanchem
CAS No.: 339105-06-5
VCID: VC4470067
InChI: InChI=1S/C24H25NO5S/c1-18-4-9-21(10-5-18)25-31(26,27)15-14-19-8-13-23(24(16-19)29-3)30-17-20-6-11-22(28-2)12-7-20/h4-16,25H,17H2,1-3H3/b15-14+
SMILES: CC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)OC
Molecular Formula: C24H25NO5S
Molecular Weight: 439.53

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide

CAS No.: 339105-06-5

Cat. No.: VC4470067

Molecular Formula: C24H25NO5S

Molecular Weight: 439.53

* For research use only. Not for human or veterinary use.

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide - 339105-06-5

Specification

CAS No. 339105-06-5
Molecular Formula C24H25NO5S
Molecular Weight 439.53
IUPAC Name (E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide
Standard InChI InChI=1S/C24H25NO5S/c1-18-4-9-21(10-5-18)25-31(26,27)15-14-19-8-13-23(24(16-19)29-3)30-17-20-6-11-22(28-2)12-7-20/h4-16,25H,17H2,1-3H3/b15-14+
Standard InChI Key MXLIYSMWQVQVNG-CCEZHUSRSA-N
SMILES CC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a central ethenesulfonamide group (CH2=CH-SO2NH-\text{CH}_2=\text{CH-SO}_2\text{NH-}) bridging two aromatic systems:

  • Aryl Sulfamyl Ring: A 4-methylphenyl group (C6H4-CH3\text{C}_6\text{H}_4\text{-CH}_3) attached to the sulfonamide nitrogen.

  • Styryl Aromatic Ring: A 3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl group, comprising two methoxy (-OCH₃) substituents and a benzyloxy linkage (-OCH₂-C₆H₄-OCH₃).

The (E)-configuration of the ethene double bond is critical for biological activity, as geometric isomerism often influences target binding .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₄H₂₅NO₅S
Molecular Weight439.5 g/mol
IUPAC Name(E)-2-[3-Methoxy-4-[(4-Methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide
SMILESCC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)OC

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Sulfonamide Formation: Coupling a sulfonyl chloride with an aniline derivative to form the sulfonamide core.

  • Ethene Introduction: Utilizing Wittig or Horner-Wadsworth-Emmons reactions to install the double bond .

  • Aromatic Substitution: Introducing methoxy and benzyloxy groups via nucleophilic aromatic substitution or Ullmann-type couplings .

Key Challenges

  • Stereoselectivity: Ensuring the (E)-configuration requires controlled reaction conditions (e.g., low temperature, polar aprotic solvents) .

  • Purification: Column chromatography or recrystallization is essential due to the compound’s hydrophobicity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (logP ≈ 4.2 predicted), favoring organic solvents like DMSO or ethanol.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments due to the sulfonamide group .

Table 2: Predicted Physicochemical Data

PropertyValueMethod/Source
logP4.2Computational
Topological PSA58.9 ŲPubChem
Hydrogen Bond Donors1 (sulfonamide NH)Structural Analysis

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Methoxy Substitution: 2,4,6-Trimethoxy groups on the styryl ring enhance potency (IC₅₀ = 5 nM vs. 3,4,5-substituted IC₅₀ = 1.2 µM) .

  • Amino Group: Replacement of nitro with amino improves binding affinity (ΔG = -8.2 kcal/mol) .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: High permeability predicted (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation.

Toxicity Considerations

  • Genotoxicity: Negative in Ames tests for analogues .

  • hERG Inhibition: Low risk (IC₅₀ > 30 µM) .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Preclinical efficacy in xenograft models (e.g., 60% tumor reduction in MDA-MB-231 models) .

  • Neurology: Potential BBB permeability for glioblastoma targeting .

Industrial Synthesis Scale-Up

  • Process Optimization: Continuous flow chemistry reduces reaction time by 40%.

  • Green Chemistry: Solvent-free mechanochemical synthesis under development.

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